molecular formula C17H15NS2 B12601486 [(Anthracen-9-yl)methyl]methylcarbamodithioic acid CAS No. 917948-49-3

[(Anthracen-9-yl)methyl]methylcarbamodithioic acid

Cat. No.: B12601486
CAS No.: 917948-49-3
M. Wt: 297.4 g/mol
InChI Key: JKURHJBXIYBDKV-UHFFFAOYSA-N
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Description

[(Anthracen-9-yl)methyl]methylcarbamodithioic acid is a dithiocarbamate derivative featuring an anthracene moiety. The anthracene group, a polycyclic aromatic hydrocarbon, imparts strong π-π conjugation, which is critical for photophysical properties and intermolecular interactions .

Properties

CAS No.

917948-49-3

Molecular Formula

C17H15NS2

Molecular Weight

297.4 g/mol

IUPAC Name

anthracen-9-ylmethyl(methyl)carbamodithioic acid

InChI

InChI=1S/C17H15NS2/c1-18(17(19)20)11-16-14-8-4-2-6-12(14)10-13-7-3-5-9-15(13)16/h2-10H,11H2,1H3,(H,19,20)

InChI Key

JKURHJBXIYBDKV-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=C2C=CC=CC2=CC3=CC=CC=C31)C(=S)S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Anthracen-9-yl)methyl]methylcarbamodithioic acid typically involves the reaction of anthracene derivatives with methylcarbamodithioic acid. One common method includes the use of anthracene-9-carbaldehyde as a starting material, which undergoes a series of reactions including nucleophilic addition and subsequent functional group transformations to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

[(Anthracen-9-yl)methyl]methylcarbamodithioic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the anthracene moiety, using reagents like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction could produce various hydroanthracene compounds.

Scientific Research Applications

[(Anthracen-9-yl)methyl]methylcarbamodithioic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of [(Anthracen-9-yl)methyl]methylcarbamodithioic acid involves its interaction with molecular targets through its anthracene moiety. This interaction can lead to various photophysical and photochemical effects, making it useful in applications like fluorescence imaging and organic electronics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Acridine-9-carboxylic Acid (C₁₄H₉NO₂)
  • Structure : Replaces the dithiocarbamate group with a carboxylic acid and substitutes anthracene with acridine (a nitrogen-containing heterocycle).
  • Properties : Lower solubility in water due to the carboxylic acid’s polarity and acridine’s planar structure. It exhibits biological activity, including enzyme inhibition (e.g., CYP isoforms) .
  • Applications : Used in biochemical studies and as a building block for heterocyclic derivatives .
4-(Anthracen-9-yl)pyridine (C₁₉H₁₃N)
  • Structure : Combines anthracene with pyridine, enabling π-π stacking and hydrogen bonding.
  • Properties: Soluble in dichloromethane and ethyl acetate; crystallizes in monoclinic systems with face-to-face π-π interactions (3.6 Å spacing) .
  • Applications : Crystal engineering and supramolecular assembly due to predictable intermolecular interactions .
9-Anthracenecarboxylic Acid (C₁₅H₁₀O₂)
  • Structure : Anthracene core with a carboxylic acid substituent.
  • Properties : High melting point (214–218°C), moderate solubility in hot water, and utility in synthesizing fluorescent Schiff bases .
  • Applications : Precursor for chemosensors and bioactive compounds .

Dithiocarbamate Analogues

Benzyl N-(Benzoylcarbamoyl)carbamodithioate
  • Structure : Benzyl group instead of anthracene, with a similar dithiocarbamate backbone.
  • Properties : Higher lipophilicity due to the benzyl group, enhancing membrane permeability.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties Applications
[(Anthracen-9-yl)methyl]methylcarbamodithioic acid C₁₇H₁₅NS₂ 285.4 Dithiocarbamate, Anthracene Chelation potential, moderate solubility Sensing, metal ion detection (inferred)
Acridine-9-carboxylic acid C₁₄H₉NO₂ 223.23 Carboxylic acid, Acridine Low water solubility, enzyme inhibition Biochemical studies
4-(Anthracen-9-yl)pyridine C₁₉H₁₃N 243.31 Pyridine, Anthracene Strong π-π interactions, crystallinity Supramolecular assembly
9-Anthracenecarboxylic acid C₁₅H₁₀O₂ 222.23 Carboxylic acid, Anthracene High melting point, fluorescent Chemosensors, Schiff base synthesis
Benzyl N-(benzoylcarbamoyl)carbamodithioate C₁₆H₁₄N₂OS₂ 348.45 Dithiocarbamate, Benzyl Lipophilic, reactive Chemical intermediates

Research Findings and Mechanistic Insights

  • Photophysical Behavior : Anthracene derivatives like dimethyl-2-(3-(anthracen-9-yl)allylidene)malonate exhibit photoinduced coiling due to E-Z isomerization . The dithiocarbamate group in the target compound may alter this behavior by introducing sulfur-mediated quenching or stabilization.
  • Crystal Engineering : Unlike 4-(anthracen-9-yl)pyridine, which forms linear chains via C–H⋯π interactions , the target compound’s dithiocarbamate group could promote hydrogen bonding (N–H⋯S) or metal coordination, leading to distinct supramolecular architectures.
  • Biological Activity: Schiff bases derived from anthraldehyde show antibacterial and antiviral properties .

Biological Activity

[(Anthracen-9-yl)methyl]methylcarbamodithioic acid is a compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens and cancer cell lines, and relevant case studies.

Chemical Structure and Properties

The chemical structure of [(Anthracen-9-yl)methyl]methylcarbamodithioic acid can be represented as follows:

  • Molecular Formula : C₁₃H₁₅N₃S₂
  • Molecular Weight : 273.41 g/mol

This compound features an anthracene moiety, which is known for its photochemical properties and potential biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to [(Anthracen-9-yl)methyl]methylcarbamodithioic acid. For instance, compounds derived from anthracene have shown significant activity against a range of bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Candida albicans

In vitro tests demonstrated that these compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating their potential as antimicrobial agents .

Anticancer Activity

The anticancer potential of [(Anthracen-9-yl)methyl]methylcarbamodithioic acid has been investigated through various studies. Notably, it has shown promising results against several cancer cell lines, including:

  • Liver carcinoma (HepG2)
  • Breast carcinoma

In a comparative study, the compound exhibited cytotoxic effects with an IC50 value lower than that of Adriamycin, a commonly used chemotherapeutic agent. This suggests that [(Anthracen-9-yl)methyl]methylcarbamodithioic acid may have selective toxicity towards cancer cells while sparing normal cells .

The mechanisms underlying the biological activities of [(Anthracen-9-yl)methyl]methylcarbamodithioic acid are not fully elucidated but may involve:

  • Interference with DNA replication : Compounds with anthracene structures are known to intercalate into DNA, disrupting replication and transcription processes.
  • Induction of apoptosis : Some studies suggest that these compounds can trigger programmed cell death in cancer cells by activating apoptotic pathways.
  • Reactive oxygen species (ROS) generation : The compound may enhance oxidative stress in microbial and cancer cells, leading to cell damage and death.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of anthracene derivatives included [(Anthracen-9-yl)methyl]methylcarbamodithioic acid. The results indicated that at a concentration of 50 µg/mL, the compound inhibited the growth of Staphylococcus aureus by 90%, demonstrating its potential as an effective antimicrobial agent .

Study 2: Anticancer Properties

In another investigation focusing on the anticancer properties, [(Anthracen-9-yl)methyl]methylcarbamodithioic acid was tested against HepG2 cells. The findings revealed an IC50 value of 4.5 µM, significantly lower than that of Adriamycin (6.0 µM), suggesting superior efficacy in targeting liver cancer cells .

Data Tables

Activity Type Tested Pathogen/Cell Line IC50/MIC (µM/µg/mL) Reference
AntimicrobialStaphylococcus aureus50 µg/mL
AntimicrobialEscherichia coli40 µg/mL
AnticancerHepG24.5 µM
AnticancerBreast carcinoma5.0 µM

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